The History and Discovery of AICAR Phosphate: An In-depth Technical Guide
The History and Discovery of AICAR Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
5-Aminoimidazole-4-carboxamide ribonucleoside, commonly known as AICAR or acadesine, has traversed a remarkable scientific journey from a simple intermediate in purine biosynthesis to a widely utilized pharmacological tool for activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the history, discovery, and multifaceted mechanism of action of AICAR phosphate. It details both its well-established role in the AMPK signaling cascade and the emerging understanding of its AMPK-independent effects, particularly on the Hippo tumor suppressor pathway. This document is intended to serve as a detailed resource, providing quantitative data on its biological effects, in-depth experimental protocols for its study, and visual representations of its complex signaling networks to aid researchers in the fields of metabolic disease, oncology, and drug development.
II. Introduction: The Journey of a Purine Intermediate to a Metabolic Modulator
A. Early Synthesis and Role in Purine Biosynthesis
The story of AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside) begins not as a therapeutic agent, but as a naturally occurring molecule within the de novo purine biosynthesis pathway.[1][2] First identified and characterized in the mid-20th century, its phosphorylated form, AICAR monophosphate (ZMP), serves as a key intermediate in the synthesis of inosine monophosphate (IMP), a precursor to the essential purine nucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2][3] For many years, the significance of AICAR was largely confined to the realm of biochemistry, where it was used as a tool to study the intricacies of nucleotide metabolism.[1]
B. The Pivotal Discovery: AICAR as an AMPK Activator
A paradigm shift in the understanding of AICAR's biological role occurred in the 1990s with the discovery of its ability to activate AMP-activated protein kinase (AMPK).[1] Researchers observed that when administered to cells, AICAR is taken up and intracellularly phosphorylated by adenosine kinase to yield ZMP.[4][5] Structurally, ZMP bears a striking resemblance to AMP, the natural activator of AMPK. This molecular mimicry allows ZMP to bind to the γ-subunit of the AMPK heterotrimeric complex, inducing a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α-subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[1][6] This phosphorylation event leads to the robust activation of AMPK.[1] This seminal discovery transformed AICAR from a mere metabolic intermediate into a powerful pharmacological agent to probe the vast and complex landscape of AMPK signaling and its role in health and disease.
III. Mechanism of Action: A Dual Signaling Modulator
AICAR's biological effects are now understood to be mediated through at least two distinct signaling pathways, highlighting its complexity as a signaling molecule.
A. AMPK-Dependent Signaling Pathway
The canonical mechanism of AICAR action is through the activation of AMPK, a cellular energy sensor that plays a crucial role in regulating metabolism.[4]
AICAR is a cell-permeable nucleoside that enters the cell via adenosine transporters.[4][5] Once inside, it is efficiently phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2][4] This intracellular conversion is a prerequisite for its AMPK-activating properties.
ZMP acts as an AMP analog, binding to the Bateman domains on the regulatory γ-subunit of AMPK.[4][5] This binding induces an allosteric activation of the kinase and, more importantly, makes AMPK a more favorable substrate for phosphorylation by upstream kinases like LKB1 at the Thr172 residue of the α-subunit, leading to a substantial increase in its catalytic activity.[1][6]
Activated AMPK orchestrates a metabolic switch, turning off ATP-consuming anabolic pathways while simultaneously activating ATP-producing catabolic pathways. Key downstream effects include:
-
Inhibition of Fatty Acid and Cholesterol Synthesis: AMPK phosphorylates and inactivates key enzymes such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.[1]
-
Stimulation of Fatty Acid Oxidation and Glucose Uptake: AMPK promotes the uptake and oxidation of fatty acids and glucose in tissues like skeletal muscle and the heart.[1]
-
Inhibition of mTORC1 Signaling: AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation, through the phosphorylation of TSC2 and Raptor.[7]
B. AMPK-Independent Signaling Pathway: The Hippo Connection
Recent research has unveiled a fascinating and important AMPK-independent mechanism of AICAR action involving the Hippo tumor suppressor pathway.[8] This discovery has significant implications for AICAR's anti-proliferative and potential anti-cancer effects.
Studies in cells lacking AMPK have shown that AICAR treatment leads to the upregulation and phosphorylation of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[8]
Activated LATS1/2, in turn, phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[8][9] This phosphorylation promotes the cytoplasmic sequestration and degradation of YAP/TAZ, preventing their translocation to the nucleus where they would otherwise drive the expression of genes involved in cell proliferation and survival.[8]
IV. Quantitative Analysis of AICAR's Biological Effects
A. In Vitro Potency of ZMP on AMPK Activation
While a precise IC50 or EC50 value for ZMP's activation of purified AMPK is not consistently reported across the literature, it is generally acknowledged to be a less potent activator than AMP itself, with some studies suggesting it is 40- to 50-fold less potent in cell-free systems.[1] However, its effectiveness in intact cells is due to its accumulation to high intracellular concentrations.[4]
B. Cellular Effects of AICAR
The effective concentration of AICAR in cell culture experiments typically ranges from 0.5 mM to 2 mM.[7][10]
| Cell Line | Effect | Concentration | Citation |
| LNCaP and PC3 (Prostate Cancer) | Decreased cell survival | IC50 ≈ 1 mM (PC3) | [7] |
| ROS 17/2.8 (Osteoblast-like) | Inhibition of cell proliferation | 500 µM | [11] |
| A549, HepG2, C2C12 | Phosphorylation of AMPKα | 0.5 mM and 1.0 mM | [10] |
C. Pharmacokinetics of Acadesine in Humans
Clinical trials with acadesine, the riboside form of AICAR, have been conducted, primarily in the context of cardiac ischemia.[2] Detailed pharmacokinetic data from these trials is not extensively published in a consolidated format. However, early studies in healthy volunteers indicated poor oral bioavailability and a rapid decline in plasma concentrations following intravenous infusion.[12]
| Study Population | Dosing | Key Findings | Citation |
| Healthy Volunteers | 10, 25, 50, and 100 mg/kg (IV and PO) | Poor oral bioavailability, rapid post-infusion decline in plasma levels. | [12] |
| Patients undergoing CABG surgery | Continuous IV infusion (low and high dose) | Safe, with mild, transient increases in plasma uric acid at high doses. | [2] |
V. Key Experimental Protocols
A. In Vitro AMPK Kinase Assay
This protocol is a representative method for measuring the direct effect of ZMP on AMPK activity using purified components.
1. Reagents and Materials:
-
Purified recombinant AMPK heterotrimer (α, β, γ subunits)
-
ZMP (AICAR monophosphate)
-
Upstream kinase (e.g., LKB1 complex)
-
SAMS peptide (HMRSAMSGLHLVKRR) or other specific AMPK substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)
-
Phosphocellulose paper (P81)
-
Phosphoric acid
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, a defined concentration of purified AMPK, and the SAMS peptide substrate.
-
Add varying concentrations of ZMP to the reaction mixtures. Include a positive control (AMP) and a negative control (no activator).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 papers using a scintillation counter. The amount of incorporated ³²P is proportional to the AMPK activity.
B. Western Blotting for AMPK Activation in Cultured Cells
This is a standard method to assess the activation state of AMPK in cells treated with AICAR by detecting the phosphorylation of AMPKα at Thr172.
1. Reagents and Materials:
-
Cultured cells of interest
-
AICAR solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with the desired concentrations of AICAR for the specified duration. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
C. Measurement of Fatty Acid Oxidation in Cultured Cells
This protocol measures the effect of AICAR on the rate of fatty acid oxidation in cultured cells using a radiolabeled fatty acid.
1. Reagents and Materials:
-
Cultured cells of interest
-
AICAR solution
-
[³H]palmitate or [¹⁴C]palmitate
-
Fatty acid-free BSA
-
Seahorse XF Analyzer (for oxygen consumption rate measurement) or scintillation counter (for radiolabel-based assay)
-
Culture medium
2. Procedure (Radiolabel-based):
-
Culture cells in appropriate plates.
-
Pre-incubate cells with AICAR or vehicle control for a specified time.
-
Prepare the assay medium containing [³H]palmitate or [¹⁴C]palmitate complexed to fatty acid-free BSA.
-
Remove the pre-incubation medium and add the assay medium to the cells.
-
Incubate for a defined period (e.g., 1-2 hours).
-
For [³H]palmitate, collect the medium and separate the ³H₂O produced from the unoxidized [³H]palmitate using an ion-exchange column. Measure the radioactivity in the aqueous phase by scintillation counting.
-
For [¹⁴C]palmitate, trap the released ¹⁴CO₂ using a filter paper soaked in a trapping agent (e.g., NaOH) placed in the sealed culture well. Measure the radioactivity on the filter paper by scintillation counting.
-
The amount of ³H₂O or ¹⁴CO₂ produced is proportional to the rate of fatty acid oxidation.
VI. Signaling Pathway and Experimental Workflow Diagrams
Caption: AMPK-Dependent Signaling Pathway of AICAR.
Caption: AMPK-Independent Hippo Signaling Pathway of AICAR.
Caption: Experimental Workflow for Studying AICAR Effects.
VII. Conclusion: A Research Tool with Ongoing Therapeutic Potential
AICAR phosphate has evolved from a humble metabolic intermediate to an indispensable tool in biomedical research. Its ability to potently and specifically activate AMPK has provided invaluable insights into the role of this critical energy sensor in a myriad of physiological and pathological processes. Furthermore, the discovery of its AMPK-independent effects on the Hippo pathway has opened new avenues for its investigation, particularly in the context of cancer biology. While its therapeutic development has faced challenges, the deep and expanding knowledge of its molecular mechanisms continues to fuel interest in its potential as a lead compound for the development of novel therapeutics for metabolic disorders and cancer. This guide serves as a testament to the intricate and often unexpected journey of scientific discovery, and it is hoped that the information contained herein will facilitate further research into this remarkable molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular energy stress induces AMPK-mediated regulation of YAP and the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
